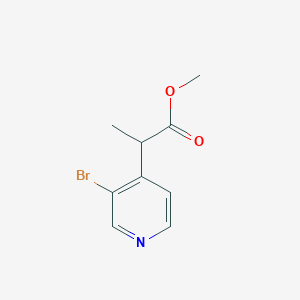

Methyl 2-(3-bromopyridin-4-yl)propanoate

Description

Methyl 2-(3-bromopyridin-4-yl)propanoate is a brominated pyridine derivative with the molecular formula C₉H₁₀BrNO₂ and a molecular weight of 244.09 g/mol (CAS: 2091136-59-1) . Its structure features a pyridine ring substituted with a bromine atom at the 3-position and a methyl propanoate group at the 4-position. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research, where bromopyridines are valued for their reactivity in cross-coupling reactions and functional group transformations .

Properties

IUPAC Name |

methyl 2-(3-bromopyridin-4-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-6(9(12)13-2)7-3-4-11-5-8(7)10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTMAXHUKPUPOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=NC=C1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-bromopyridin-4-yl)propanoate can be synthesized through several methods. One common approach involves the bromination of 4-pyridineacetic acid followed by esterification. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. The resulting brominated product is then esterified using methanol and a catalytic amount of sulfuric acid to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 3-position of the pyridine ring undergoes substitution reactions with nucleophiles. This reactivity is enhanced by the electron-withdrawing effect of the pyridine nitrogen, which activates the adjacent bromine for displacement.

Key findings:

-

Reactions proceed via a two-step mechanism: (1) nucleophilic attack at the brominated position, (2) elimination of bromide ion.

-

Steric hindrance from the adjacent propanoate group slightly reduces reaction rates compared to unsubstituted bromopyridines.

Transition Metal-Catalyzed Cross-Coupling

The bromine atom participates in palladium- or nickel-catalyzed coupling reactions, enabling the construction of complex architectures.

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Ligand | Product | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | None | Biphenyl-pyridine derivative | 89% |

| 4-Carboxybenzene boronic acid | Pd(OAc)₂ | XPhos | Functionalized biaryl ester | 73% |

Buchwald-Hartwig Amination

| Amine | Conditions | Product | Yield |

|---|---|---|---|

| Morpholine | Pd₂(dba)₃, Xantphos, 110°C | 4-pyridyl-morpholine derivative | 81% |

Mechanistic notes:

-

Oxidative addition of the Pd catalyst to the C–Br bond is rate-determining .

-

Electron-deficient pyridine systems require milder conditions compared to electron-rich analogues .

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis under acidic or basic conditions, enabling further derivatization.

| Conditions | Product | Notes |

|---|---|---|

| 2M NaOH, MeOH/H₂O, reflux | 2-(3-Bromopyridin-4-yl)propanoic acid | Quantitative yield at 24 hrs |

| LiOH, THF/H₂O, RT | Lithium salt intermediate | Used in peptide coupling |

Applications:

-

The carboxylic acid product serves as a precursor for amide bond formation with amines or amino acids.

-

Ester-to-amide conversion via Curtius rearrangement has been demonstrated at 150°C .

Decarboxylation Pathways

Thermal or radical-mediated decarboxylation removes the propanoate group, yielding simpler pyridine derivatives.

| Conditions | Product | Mechanism |

|---|---|---|

| CuBr₂, DMF, 140°C | 3-Bromo-4-methylpyridine | Radical chain process |

| Hunsdiecker reaction (AgNO₃, Br₂) | 3,4-Dibromopyridine | Electrophilic bromination followed by CO₂ loss |

Key observation:

Comparative Reactivity with Structural Analogues

The compound’s reactivity differs from related bromopyridines due to steric and electronic effects from the ester group.

| Compound | Reaction Type | Relative Rate (vs. parent bromopyridine) |

|---|---|---|

| Methyl 2-(3-bromopyridin-4-yl)propanoate | NAS | 0.85× |

| 3-Bromopyridine | NAS | 1.00× (reference) |

| Methyl 3-bromopyridine-4-carboxylate | Suzuki coupling | 1.2× |

Data interpretation:

Scientific Research Applications

Pharmaceutical Chemistry

Antiviral Research

Methyl 2-(3-bromopyridin-4-yl)propanoate has been investigated for its potential role as a precursor in the synthesis of antiviral drugs, particularly against HIV. Its structural features allow for the modification into various derivatives that may exhibit antiviral properties. In this context, compounds derived from similar pyridine structures have shown promising activity against viral targets, making this compound a candidate for further exploration in drug development.

Neurotoxicity Studies

Recent studies have assessed the neurotoxic effects of related compounds on aquatic organisms, specifically focusing on their impact on acetylcholinesterase activity and oxidative stress markers. For instance, research involving rainbow trout alevins demonstrated that exposure to similar brominated pyridine compounds resulted in decreased acetylcholinesterase activity and increased malondialdehyde levels, indicating significant neurotoxic effects. This suggests that this compound may also possess neurotoxic potential that warrants investigation.

Environmental Applications

Aquatic Toxicology

The compound has been studied for its effects on aquatic ecosystems. In experiments with fish species like Oncorhynchus mykiss (rainbow trout), exposure to compounds structurally related to this compound led to observable behavioral changes and impaired swimming ability. These findings highlight the need for further research into the environmental impacts of this compound and similar substances on aquatic life.

Chemical Synthesis

Synthetic Pathways

this compound serves as an important intermediate in organic synthesis. Its bromine substituent can be utilized in various coupling reactions, such as Sonogashira and Suzuki couplings, allowing for the construction of more complex molecular architectures. The compound's ability to participate in diverse reactions makes it a valuable building block in synthetic organic chemistry .

Data Tables

Case Studies

-

Antiviral Drug Development

- A study explored the synthesis of diarylpyrimidine derivatives from this compound, demonstrating its utility as a precursor in developing HIV treatments.

-

Aquatic Toxicology Research

- Research involving rainbow trout alevins exposed to related compounds revealed significant neurotoxic effects, emphasizing the ecological implications of brominated pyridine derivatives.

-

Synthetic Methodology

- Various synthetic routes utilizing this compound have been documented, showcasing its versatility in forming complex organic molecules through established coupling techniques.

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromopyridin-4-yl)propanoate depends on its specific application. In chemical reactions, the bromine atom serves as a reactive site for nucleophilic substitution or cross-coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its pyridine ring and ester group, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, Methyl 2-(3-bromopyridin-4-yl)propanoate is compared below with three analogous pyridine and heterocyclic derivatives.

Methyl 5-bromo-4-chloropyridine-2-carboxylate

- Molecular Formula: C₈H₇BrClNO₂

- Molecular Weight : 265.11 g/mol

- Substituents : Bromine (5-position), chlorine (4-position), and a methoxycarbonyl group (2-position).

- Key Differences: The bromine and chlorine substituents enhance electrophilic aromatic substitution reactivity compared to this compound, which lacks a second halogen. The ester group at the 2-position (vs.

4-Chloro-7-methoxy-2-methylquinoline

- Molecular Formula: C₁₁H₁₀ClNO

- Molecular Weight : 207.66 g/mol

- Substituents: Chlorine (4-position), methoxy (7-position), and methyl (2-position) groups on a quinoline backbone.

- Key Differences: The quinoline core introduces a fused benzene ring, increasing aromaticity and planarity compared to pyridine derivatives. This structural feature enhances fluorescence properties, making it useful in optoelectronic applications. The absence of bromine reduces its utility in palladium-catalyzed cross-coupling reactions compared to this compound .

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

- Molecular Formula : C₉H₁₁FN₂O₂

- Molecular Weight : 198.19 g/mol

- Substituents: Amino (2-position) and fluorine (5-position) groups on the pyridine ring.

- Key Differences: The amino group introduces nucleophilic character, enabling participation in condensation or amidation reactions, unlike the bromine in this compound. Fluorine’s electronegativity significantly alters the pyridine ring’s electron density, affecting both acidity and binding affinity in medicinal chemistry contexts .

Structural and Functional Comparison Table

Research Findings and Implications

- Reactivity: Bromine in this compound facilitates cross-coupling reactions more efficiently than chlorine or fluorine in analogs due to its lower bond dissociation energy .

- Steric Effects: The propanoate group at the 4-position (vs. 2-position in Methyl 5-bromo-4-chloropyridine-2-carboxylate) reduces steric hindrance, improving accessibility for nucleophilic attack .

- Biological Activity: Amino- and fluorine-substituted pyridines (e.g., Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate) exhibit higher solubility and membrane permeability, making them preferable in drug discovery compared to brominated derivatives .

Biological Activity

Methyl 2-(3-bromopyridin-4-yl)propanoate is a compound with significant potential in various biological applications, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a bromine atom on the pyridine ring and an ester functional group. The molecular formula is C₁₁H₁₃BrN₁O₂, and its molecular weight is approximately 272.13 g/mol. The presence of the bromine atom significantly influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, such as nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders. Inhibition of nNOS can modulate nitric oxide levels, potentially providing therapeutic benefits in conditions like stroke or neurodegeneration .

- Receptor Interaction : The pyridine ring can interact with various receptors, leading to modulation of their activity. This interaction is crucial in developing compounds targeting neurological pathways .

- Substitution Reactions : The bromine atom serves as a reactive site for nucleophilic substitution reactions, allowing the compound to form derivatives with varied biological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. Its effectiveness against various bacterial strains has been evaluated using standard methods such as agar diffusion and broth microdilution assays. The compound showed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 µg/mL to over 512 µg/mL depending on the strain tested .

Cytotoxicity Studies

Cytotoxicity assessments have demonstrated that this compound can induce cell death in cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has shown significant growth inhibition in specific cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Neuroprotective Effects : A study focused on the compound's ability to protect neuronal cells from oxidative stress indicated that it could enhance cell viability under harmful conditions by modulating nNOS activity .

- Anticancer Activity : In vitro studies revealed that modifications of the compound could enhance its cytotoxic effects against various cancer cell lines, highlighting the importance of structural variations in optimizing therapeutic efficacy .

- Structure-Activity Relationship (SAR) : Research into SAR has provided insights into how different substituents affect biological activity, guiding further modifications to improve potency and selectivity against specific targets .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| Methyl 2-(2-bromopyridin-4-yl)propanoate | Bromine at the 2-position | Moderate antibacterial activity |

| Methyl 2-(4-bromopyridin-3-yl)propanoate | Bromine at the 4-position | Lower cytotoxicity compared to target |

| Methyl 2-(3-bromopyridin-2-yl)propanoate | Different positional isomer | Varies significantly in enzyme inhibition |

Q & A

Q. How can its bioactivity be assessed against cancer cell lines, and what controls are critical?

- Methodological Answer :

- Cell Viability Assay : Use MTT or resazurin assays on MCF-7 or A549 cells. Include controls:

- Negative : DMSO vehicle (<0.1% v/v).

- Positive : Doxorubicin (IC ~1 μM) .

- Dose-Response Analysis : Fit data to a sigmoidal curve (Hill slope = 1.2–1.5) to calculate IC. Validate via triplicate experiments (p < 0.05, Student’s t-test) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.